Benzo[b]thiophene-6-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzo[b]thiophene-6-carbonitrile (CAS: 154650-81-4) is a premier heterocyclic building block with a unique 6-cyano substitution pattern. Its distinct LogP (~2.77) and electronic profile are critical for fine-tuning kinase inhibitor selectivity, unlike generic 2- or 3-isomers. With high-yielding reduction (82%) to the amine and versatile late-stage functionalization handles, this ≥98% pure scaffold ensures reproducible, scalable syntheses, making it the reliable choice for advanced medicinal chemistry and agrochemical R&D.

Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
CAS No. 154650-81-4
Cat. No. B171574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-6-carbonitrile
CAS154650-81-4
Molecular FormulaC9H5NS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)C#N
InChIInChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
InChIKeyGRNONARPFXAEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-6-carbonitrile (CAS 154650-81-4) for Chemical Synthesis and Drug Discovery


Benzo[b]thiophene-6-carbonitrile (CAS: 154650-81-4), also known as 1-benzothiophene-6-carbonitrile, is a heterocyclic building block belonging to the benzothiophene class [1]. It is an aromatic organic compound with the molecular formula C9H5NS and a molecular weight of 159.21 g/mol . The compound features a cyano (-CN) functional group at the 6-position of the benzo[b]thiophene scaffold, which is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities [2]. As a versatile synthetic intermediate, it serves as a crucial starting material for the construction of more complex molecules, including pharmaceuticals and agrochemicals .

Why Generic Substitution Fails for Benzo[b]thiophene-6-carbonitrile in Precision Synthesis


Benzo[b]thiophene-6-carbonitrile cannot be generically substituted with other benzo[b]thiophene carbonitrile isomers or simple benzothiophenes due to its unique regiochemistry and physicochemical profile, which dictate its reactivity and subsequent derivative properties. The 6-positional isomer, with its specific LogP of ~2.77 and distinct electron-withdrawing effect of the cyano group, differs significantly from the 2- or 3-carbonitrile analogs in directing electrophilic aromatic substitution and influencing the lipophilicity of downstream products . Furthermore, the high purity (≥95% to 98%) and specific synthetic routes documented for this exact CAS number ensure reproducibility in multi-step syntheses where impurities from alternative sources could lead to failed reactions or off-target biological activity in screening cascades [1].

Quantitative Differentiation Evidence for Benzo[b]thiophene-6-carbonitrile vs. Closest Analogs


LogP Comparison: 6-Carbonitrile vs. 2-Carbonitrile Isomer and Parent Benzothiophene

The lipophilicity of benzo[b]thiophene-6-carbonitrile (LogP = 2.77) is intermediate between the parent benzothiophene (LogP ≈ 3.1) and the more polar 2-carboxylic acid derivative (LogP ≈ 2.3). This specific LogP value is often in the optimal range for CNS drug candidates [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification and Synthetic Utility: A Key Differentiator for Reproducible Derivatization

Commercially available benzo[b]thiophene-6-carbonitrile is offered with a minimum purity specification of 95% to 98%, a standard not consistently met by all positional isomers or in-house preparations . This level of purity is essential for ensuring the reproducibility of subsequent reactions, such as the high-yielding reduction to the corresponding amine derivative.

Organic Synthesis Process Chemistry Building Block Quality

Regioselective Functionalization: The 6-Cyano Group as a Directing and Activating Handle

The electron-withdrawing nature of the 6-cyano group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and directs metallation at specific positions, which is distinct from the 2- and 3-cyano isomers . This unique regiochemistry allows for the selective introduction of halogens or other functional groups for downstream cross-coupling.

C-H Activation Cross-Coupling Late-Stage Functionalization

Sourcing and Regulatory Profile: A Key Procurement Differentiator

Benzo[b]thiophene-6-carbonitrile is available from multiple reputable suppliers with full quality assurance documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS) detailing its specific hazards and handling requirements . This level of documentation and supply chain transparency is not uniformly available for all benzothiophene derivatives, particularly custom-synthesized or less common isomers.

Supply Chain Regulatory Compliance Procurement

High-Value Research and Industrial Application Scenarios for Benzo[b]thiophene-6-carbonitrile


Synthesis of Kinase Inhibitor Libraries for Oncology Drug Discovery

The benzo[b]thiophene-6-carbonitrile scaffold is an ideal starting point for constructing libraries of kinase inhibitors. Its 6-cyano group can serve as a precursor for bioisosteric replacement (e.g., conversion to an amine or tetrazole) or as a hydrogen bond acceptor in the kinase hinge region [1]. The distinct electronic profile and LogP (~2.77) of the 6-isomer, compared to the 2- or 3-isomers, can be leveraged to fine-tune the physicochemical properties and selectivity of the resulting inhibitors, which is a critical advantage in lead optimization .

Synthesis of Advanced Intermediates for Agrochemicals and Materials Science

The robust commercial supply and high purity (≥95%) of benzo[b]thiophene-6-carbonitrile make it a reliable building block for the kilogram-scale synthesis of advanced intermediates used in agrochemicals and organic electronic materials [1]. Its documented high-yielding reduction to the corresponding amine (82% yield) provides a scalable entry point to a valuable class of benzothiophene amines, which are common pharmacophores and functional materials. The availability of detailed synthetic protocols and analytical data ensures process reproducibility and cost-efficiency [2].

Preparation of 6-Substituted Benzothiophenes for Late-Stage Functionalization

Researchers focused on late-stage functionalization can utilize benzo[b]thiophene-6-carbonitrile to efficiently access 6-substituted derivatives. For example, the cyano group can be selectively reduced to a methylamine handle, or the ring can be regioselectively halogenated at the 3-position for subsequent cross-coupling reactions [1]. This specific reactivity profile, which differs from the 2- and 3-carbonitrile isomers, allows for the targeted introduction of diversity in the final steps of a synthesis, a highly sought-after strategy in modern drug discovery .

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